molecular formula C12H15NO7 B014662 p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside CAS No. 10231-84-2

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

Cat. No.: B014662
CAS No.: 10231-84-2
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-SQKFTNEHSA-N
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Description

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-SQKFTNEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311214
Record name p-Nitrophenyl α-L-fucoside
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Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10231-84-2
Record name p-Nitrophenyl α-L-fucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10231-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylfucoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl α-L-fucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl 6-deoxy-α-L-galactopyranoside
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Mechanism of Action

Biochemical Pathways

The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside primarily affects the fucose metabolism pathway . By acting as a substrate for α-L-fucosidase, it aids in the breakdown of fucose-containing compounds. This can influence various downstream effects, given the role of fucose in biological processes.

Action Environment

The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside is influenced by the presence of α-L-fucosidase, which can vary depending on the specific environment Factors such as pH, temperature, and the presence of other interacting molecules could potentially influence the compound’s action, efficacy, and stability

Biological Activity

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is a glycoside compound widely utilized in biochemical research, particularly in enzymatic assays. Its structure features a nitrophenyl group attached to a 6-deoxy-alpha-L-galactopyranoside moiety, which plays a crucial role in its biological activity.

Enzymatic Assays

The primary application of this compound is as a substrate in enzymatic assays, particularly for studying the activity of galactosidases and other glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the release of p-nitrophenol can be quantitatively measured spectrophotometrically. This property allows researchers to determine enzyme kinetics and substrate specificity effectively.

Key Findings:

  • Enzyme Kinetics : The compound demonstrates varying kinetic parameters depending on the enzyme used. For instance, studies have shown that the maximum reaction velocity (VmaxV_{max}) and the Michaelis constant (KmK_m) can be determined using this substrate, providing insights into enzyme efficiency and substrate affinity .

The mechanism by which this compound interacts with enzymes involves the formation of an enzyme-substrate complex. Upon hydrolysis, the glycosidic bond is cleaved, releasing p-nitrophenol, which can be detected at a wavelength of 405 nm. This reaction is crucial for understanding enzyme mechanisms and carbohydrate metabolism.

Case Studies

  • Hydrolysis by β-Galactosidase : A study investigated the hydrolytic activity of β-galactosidase on this compound. The results indicated a significant increase in reaction rate with increasing enzyme concentration, confirming its utility as an effective substrate for kinetic studies .
  • Comparative Analysis with Other Substrates : Research comparing various nitrophenyl glycosides revealed that this compound exhibited higher specificity for certain galactosidases compared to other substrates like p-nitrophenyl-β-D-galactopyranoside, highlighting its unique properties in enzyme assays .

Glycan-Binding Studies

In addition to its use in enzymatic assays, this compound has been employed in studies investigating protein-carbohydrate interactions. It serves as a model substrate for understanding how lectins and other carbohydrate-binding proteins recognize specific glycan structures.

Diagnostic Tools

The compound's ability to act as a substrate for specific enzymes makes it valuable in developing diagnostic tools for diseases related to carbohydrate metabolism. By measuring enzyme activity using this substrate, researchers can assess conditions such as lactose intolerance or certain genetic disorders affecting glycosidase function.

Summary Table of Biological Activity

Enzyme Substrate Specific Activity (U/mg) Kinetic Parameters
β-GalactosidaseThis compoundVaries by sourceVmaxV_{max} and KmK_m determined
α-GalactosidaseThis compoundVaries by sourceSpecific affinities observed

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
  • Synonyms: p-Nitrophenyl α-L-fucopyranoside, paranitrophenyl-α-L-galactopyranoside .
  • CAS Number : 10231-84-2 .
  • Molecular Formula: C₁₂H₁₅NO₇ .
  • Molecular Weight : 285.25 g/mol .
  • Structure: Features a 6-deoxy-α-L-galactopyranose (L-fucose) core linked to a p-nitrophenyl group via an α-glycosidic bond. The absence of the 6-hydroxyl group distinguishes it from non-deoxy galactopyranosides .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to p-nitrophenyl glycosides with variations in stereochemistry, sugar backbone, and substituents (Table 1).

Table 1: Comparative Analysis of p-Nitrophenyl Glycosides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Enzyme Specificity
p-Nitrophenyl 6-deoxy-α-L-galactopyranoside 10231-84-2 C₁₂H₁₅NO₇ 285.25 6-deoxy, α-L configuration α-L-Fucosidase
p-Nitrophenyl-α-D-galactopyranoside 7493-95-0 C₁₂H₁₅NO₈ 301.25 α-D configuration, 6-OH intact α-D-Galactosidase
p-Nitrophenyl-β-D-galactopyranoside 3150-24-1 C₁₂H₁₅NO₈ 301.25 β-D configuration, 6-OH intact β-D-Galactosidase
p-Nitrophenyl-α-D-glucopyranoside 3767-28-0 C₁₂H₁₅NO₈ 301.25 Glucose backbone, α-D configuration α-D-Glucosidase
p-Nitrophenyl 4,6-benzylidene-α-D-glucopyranoside - C₁₉H₁₉NO₈ 389.35 Benzylidene protection at C4 and C6 Glycosidase specificity studies
4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-galactopyranoside 383417-46-7 C₁₈H₂₄NO₁₂ 446.39 Branched structure with α-L-fucose and α-D-galactose α-L-Fucosidase/α-D-Galactosidase

Enzymatic Specificity and Kinetics

  • Stereochemical Influence: The α-L configuration of p-nitrophenyl 6-deoxy-α-L-galactopyranoside makes it selective for α-L-fucosidases, whereas β-D-galactosidases target β-D isomers (e.g., p-nitrophenyl-β-D-galactopyranoside) .
  • Deoxy vs. Hydroxyl Groups: The 6-deoxy modification in the L-fucose derivative reduces steric hindrance, enhancing binding to fucosidases compared to 6-hydroxyl-containing analogs like p-nitrophenyl-α-D-galactopyranoside .
  • Branched and Protected Derivatives: Compounds like 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside and benzylidene-protected glucopyranosides are used to study enzyme specificity toward complex or protected substrates .

Research Findings

  • Kinetic Studies: p-Nitrophenyl 6-deoxy-α-L-galactopyranoside exhibits Km values in the micromolar range for α-L-fucosidases, comparable to natural substrates but with higher detection sensitivity .
  • Comparative Stability: Benzylidene-protected derivatives (e.g., p-nitrophenyl 4,6-benzylidene-α-D-glucopyranoside) show enhanced stability in acidic conditions, enabling prolonged enzyme assays .
  • Multi-Substrate Specificity: Branched compounds (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside) are used to probe enzymes with dual specificity, such as glycosidases acting on blood group antigens .

Preparation Methods

Acetylation and Glycosylation

A foundational approach involves the use of acetyl protecting groups to stabilize hydroxyl groups during glycosylation. In a method analogous to the synthesis of p-nitrophenyl galactopyranoside derivatives, 6-deoxy-alpha-L-galactose is first peracetylated to protect the 2-, 3-, and 4-hydroxyl groups. The acetylated sugar is then activated as a glycosyl donor, typically using hydrogen bromide in glacial acetic acid to form the glycosyl bromide intermediate. Coupling with p-nitrophenol in the presence of a silver-based catalyst (e.g., Ag₂CO₃) yields the protected glycoside, which is subsequently deacetylated using methanolic ammonia or sodium methoxide.

Key Data:

StepConditionsYield (%)Purity (%)
AcetylationAcetic anhydride, pyridine, 24h, RT9295
GlycosylationAg₂CO₃, CH₂Cl₂, 4Å MS, 0°C6888
Deprotection0.5 M NaOMe/MeOH, 2h, RT8599

Regioselective Benzylidene Protection

To enhance regioselectivity, 4,6-O-benzylidene protection has been employed in analogous syntheses. This strategy directs glycosylation to the 3-position while leaving the 2- and 4-positions protected. After glycosylation, the benzylidene group is removed via hydrogenolysis or acidic hydrolysis, and the remaining hydroxyl groups are selectively deprotected.

Enzymatic Synthesis Using Alpha-L-Fucosidases

Transglycosylation with Fusarium Proliferatum Enzyme

Alpha-L-fucosidases, such as the 67 kDa monomeric enzyme from Fusarium proliferatum LE1, exhibit regioselectivity for alpha-(1→4) linkages but can be repurposed for synthesizing 6-deoxy-alpha-L-galactosides. Using p-nitrophenyl alpha-L-fucopyranoside as a donor and 6-deoxy-L-galactose as an acceptor, the enzyme catalyzes transglycosylation under optimized pH (5.0–6.0) and temperature (40–50°C) conditions.

Optimization Parameters:

  • pH Dependence: Activity peaks at pH 5.5, with a 70% reduction at pH 7.0.

  • Temperature Stability: Half-life of 8h at 50°C, declining to 2h at 60°C.

  • Kinetics: Km=1.2mMK_m = 1.2 \, \text{mM}, Vmax=4.8μmol/min/mgV_{max} = 4.8 \, \mu\text{mol/min/mg} for p-nitrophenyl fucopyranoside.

Chemoenzymatic Hybrid Approaches

Combining chemical synthesis with enzymatic modification improves stereochemical outcomes. For example, chemically synthesized 6-deoxy-L-galactose is enzymatically glycosylated using a mutant fucosidase with broad substrate specificity, achieving >90% alpha-anomeric selectivity.

Solid-Phase Synthesis and Catalysis

Amberlyst A-26-Mediated Coupling

Amberlyst A-26 p-nitrophenoxide resin facilitates nucleophilic displacement in non-polar solvents. In a protocol adapted from disaccharide synthesis, 6-deoxy-alpha-L-galactosyl chloride is reacted with resin-bound p-nitrophenoxide in dichloromethane, achieving 75% yield with minimal epimerization.

Microwave-Assisted Glycosylation

Microwave irradiation reduces reaction times from hours to minutes. A study using 6-deoxy-L-galactose trichloroacetimidate donors reported 82% yield after 10 minutes at 80°C, compared to 65% yield via conventional heating over 6h.

Challenges and Optimization Strategies

Anomeric Control

Achieving high alpha-selectivity requires precise control of reaction conditions:

  • Solvent Effects: Nitromethane increases alpha-anomer formation (alpha:beta = 4:1) compared to acetonitrile (1:1).

  • Catalyst Choice: Boron trifluoride etherate favors alpha-glycosides, while silver silicate promotes beta-linkages.

Purification and Analysis

  • Chromatography: Reverse-phase HPLC (C18 column, 70% MeOH/H₂O) resolves anomeric mixtures.

  • Crystallization: Ethanol/water recrystallization enhances purity to >99%.

Comparative Evaluation of Methods

MethodYield (%)Alpha:beta RatioScalability
Chemical Glycosylation68–853:1Industrial
Enzymatic Synthesis50–7020:1Lab-scale
Solid-Phase754:1Pilot-scale

Q & A

Q. What is the role of p-nitrophenyl 6-deoxy-alpha-L-galactopyranoside in enzyme activity assays?

This compound serves as a chromogenic substrate for enzymes like α-L-fucosidases and α-D-galactosidases. Upon enzymatic hydrolysis, it releases p-nitrophenol, which can be quantified spectrophotometrically (λ = 400–410 nm) under alkaline conditions. This allows real-time monitoring of enzyme kinetics and specificity .

  • Methodology : Prepare a reaction buffer (e.g., 50 mM citrate-phosphate, pH 4.0–5.0), add substrate (1–5 mM), and initiate the reaction with enzyme. Terminate with NaOH (0.1–1 M) and measure absorbance. Use a standard curve of p-nitrophenol for quantification.

Q. How is this compound synthesized?

Synthesis involves sequential protection, coupling, and deprotection steps. For example:

  • Step 1 : Protect hydroxyl groups on the galactopyranose moiety using acetyl or trityl groups.
  • Step 2 : Couple the protected sugar to p-nitrophenol via glycosylation (e.g., using trichloroacetimidate chemistry).
  • Step 3 : Deprotect using mild alkaline hydrolysis (e.g., NaOMe/MeOH). Characterization is performed via NMR (e.g., 1^1H, 13^13C) and mass spectrometry .

Advanced Research Questions

Q. How can assay conditions (pH, temperature) be optimized for α-galactosidase activity using this substrate?

  • pH Optimization : Test activity across a pH gradient (e.g., 3.0–8.0) using citrate-phosphate (acidic) or Tris-HCl (neutral/basic) buffers. Maximal activity for α-galactosidases typically occurs at pH 4.0–5.0 .
  • Temperature : Perform assays at 25–37°C and calculate activation energy (EaE_a) using the Arrhenius equation. Include controls to account for non-enzymatic hydrolysis.

Q. How to resolve contradictions in kinetic data (e.g., anomalous KmK_m or VmaxV_{max} values)?

  • Potential Causes : Impurities in substrate batches, enzyme instability, or interfering compounds.
  • Solutions :
  • Purify substrate via HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity.
  • Validate enzyme activity with a reference substrate (e.g., 4-nitrophenyl β-D-galactopyranoside).
  • Use derivatized analogs (e.g., acetylated or pyridylaminated derivatives) to enhance specificity .

Q. What strategies are used to synthesize derivatives of this compound for probing enzyme specificity?

  • Acetylation : Introduce acetyl groups at specific hydroxyl positions to block unwanted enzyme interactions (e.g., 3,4-di-O-acetyl derivatives) .
  • Fluorescent Tagging : Attach UV-active groups (e.g., 4-(p-nitrophenyl)butoxyamine) to enable HPLC-UV detection at 254 nm .
  • Glycosidic Bond Modifications : Replace the galactopyranose core with mannose or glucose analogs to study substrate recognition .

Q. How can detection sensitivity be improved in low-abundance enzyme studies?

  • Derivatization : Use 1-deoxy-1-[4-(p-nitrophenyl)butoxyamino]alditol derivatives to introduce UV chromophores, enhancing MS and HPLC sensitivity .
  • Pre-column Fluorescence Labeling : React liberated p-nitrophenol with dansyl chloride for fluorescence detection (ex/em = 340/525 nm).

Key Considerations

  • Purity Validation : Always confirm substrate purity via HPLC or TLC before assays to avoid false kinetics .
  • Enzyme Source : Activity profiles may vary between microbial (e.g., Aspergillus) and mammalian α-galactosidases; adjust buffer conditions accordingly .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside
Reactant of Route 2
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p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

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